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Compound of Interest

Compound Name:
Methyl 2-methyl-4-benzyloxy-

phenylacetate

CAS No.: 223406-97-1

Cat. No.: B1586842 Get Quote

Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, 4-Chloro-7-azaindole (CAS: 55052-28-3)

represents a "privileged scaffold." Its structural homology to the purine core of ATP allows it to

function as an exceptional bioisostere for adenine, making it a cornerstone in the development

of ATP-competitive kinase inhibitors.

This Application Note details the strategic handling, functionalization, and integration of 4-

chloro-7-azaindole into pharmaceutical workflows. Unlike simple indoles, the 7-azaindole core

presents unique electronic challenges—specifically the electron-deficient pyridine ring—which

dictates the hierarchy of reactivity. This guide provides validated protocols for overcoming

these challenges to access high-value pharmacophores found in oncology drugs like

Vemurafenib (melanoma) and Pexidartinib (tenosynovial giant cell tumor).
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Property Specification

IUPAC Name 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Molecular Weight 152.58 g/mol

Appearance Off-white to tan crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

pKa (Calculated) ~13.5 (pyrrole NH), ~4.6 (pyridine N)

Storage
2-8°C, Hygroscopic (Store under

Argon/Nitrogen)

Safety Hazards Irritant (H315, H319). Toxic if swallowed (H301).

Structural Logic & Reactivity Map
To successfully utilize this intermediate, one must understand the electronic "push-pull" within

the bicyclic system.

The Pyridine Ring (N7): Highly electron-deficient. This activates the C4-chloride bond

towards Nucleophilic Aromatic Substitution (SNAr) and oxidative addition (Pd-catalysis),

much more so than in a standard indole.

The Pyrrole Nitrogen (N1): Acidic (pKa ~13). It often requires protection (e.g., SEM, Tosyl,

Boc) prior to metal-catalyzed cross-coupling to prevent deprotonation and subsequent

catalyst poisoning by the resulting azaindolyl anion.

The C3 Position: Electron-rich, prone to electrophilic aromatic substitution (halogenation,

formylation), similar to indole.

Visualization: Reactivity Hierarchy
The following diagram illustrates the sequential functionalization logic required to build complex

drugs from this scaffold.
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Figure 1: Strategic workflow for the stepwise functionalization of the 7-azaindole core.

Validated Experimental Protocols
Protocol A: N1-Protection (Tosylation)
Rationale: Unprotected azaindoles can sequester Palladium catalysts via the N1/N7 chelation

pocket. Installing a Tosyl (Ts) group sterically and electronically deactivates the N1 position.

Reagents:

4-Chloro-7-azaindole (1.0 eq)[1]

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

NaH (60% dispersion in oil) (1.5 eq)

DMF (Anhydrous)

Procedure:

Setup: Flame-dry a round-bottom flask and purge with Argon.

Dissolution: Dissolve 4-chloro-7-azaindole in anhydrous DMF (0.5 M concentration) and cool

to 0°C.

Deprotonation: Add NaH portion-wise. Evolution of H2 gas will be vigorous. Stir at 0°C for 30

mins until gas evolution ceases.

Addition: Add TsCl (dissolved in minimal DMF) dropwise over 10 minutes.

Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC

(Hexane:EtOAc 7:3).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1586842?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5364013.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Quench carefully with ice water. The product usually precipitates. Filter the solid,

wash with water and cold hexanes.

Yield Target: >90% off-white solid.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling
Rationale: This is the critical C-C bond-forming step to install the aryl "tail" characteristic of

many kinase inhibitors. The electron-deficient nature of the pyridine ring facilitates the oxidative

addition of Pd(0) into the C4-Cl bond.

Reagents:

N-Tosyl-4-chloro-7-azaindole (1.0 eq)

Aryl Boronic Acid (1.5 eq)

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for resistance to poisoning.

Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Procedure:

Degassing (Critical): Sparge 1,4-Dioxane with Argon for at least 20 minutes. Oxygen is the

primary cause of stalled reactions in azaindole chemistry.

Assembly: In a pressure vial or Schlenk flask, combine the N-protected azaindole, boronic

acid, and Pd catalyst.

Solvent Addition: Add the degassed Dioxane and aqueous K2CO3.

Thermal Cycle: Seal the vessel and heat to 90°C for 4-12 hours.

Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for small-scale

library synthesis.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash

with brine.

Purification: Silica gel chromatography. Azaindoles are polar; a gradient of 0-5% MeOH in

DCM is often required.

Data Validation (Self-Check):

NMR: Loss of the doublet at ~7.3 ppm (C5-H) or shift in the C3-H signal indicates successful

coupling.

MS: Appearance of [M+H]+ corresponding to the biaryl product.

Mechanism of Action: The "Hinge Binder" Effect
Understanding why this molecule is synthesized is as important as how. In the ATP-binding

pocket of a kinase enzyme, the 7-azaindole core mimics the adenine ring of ATP.[2]

Acceptor: The Pyridine Nitrogen (N7) accepts a hydrogen bond from the kinase hinge region.

[2][3]

Donor: The Pyrrole NH (N1) donates a hydrogen bond to the hinge backbone carbonyl.[2]

This bidentate binding mode anchors the inhibitor, allowing the substituent at C4 (installed via

Protocol B) to explore the hydrophobic pocket, determining selectivity (e.g., BRAF vs. EGFR).

Kinase Hinge Region
(Backbone Amide/Carbonyl)

7-Azaindole Core

H-Bond Acceptor (N7) H-Bond Donor (NH1)

 binds to Backbone NH  binds to Backbone C=O
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Figure 2: Schematic of the bidentate hydrogen bonding interaction between the 7-azaindole

pharmacophore and the kinase hinge region.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Stalled Reaction (Suzuki)
Catalyst poisoning by N7

nitrogen.

Switch to bulky phosphine

ligands (e.g., XPhos, SPhos)

or increase catalyst loading to

10 mol%.

Hydrolysis of C4-Cl
Reaction too basic/hot; water

attack.

Use anhydrous conditions

(Cs2CO3 in Toluene) or reduce

temperature.

Protodehalogenation
Reductive elimination of H-Pd-

Cl.

Ensure solvent is strictly

anhydrous; avoid alcoholic

solvents if using hydride

sources.

Poor Solubility High polarity of azaindole.

Use co-solvents like

THF/Water or pure DMF for

workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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